molecular formula C15H18N2O3S B4417106 4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B4417106
M. Wt: 306.4 g/mol
InChI Key: TUJZQXXZTSIAAK-UHFFFAOYSA-N
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Description

4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C15H18N2O3S It is a sulfonamide derivative, characterized by the presence of a methoxy group, two methyl groups, and a pyridinylmethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride and 4-pyridinylmethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methoxy-2,3-dimethylbenzenesulfonyl chloride is reacted with 4-pyridinylmethylamine in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxy-2,3-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2,3-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
  • 4-methoxy-2,3-dimethyl-N-(4-pyridinyl)benzenesulfonamide

Comparison

  • Structural Differences : The position of the pyridinylmethyl group varies among these compounds, leading to differences in their chemical and biological properties.
  • Uniqueness : 4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct reactivity and selectivity in chemical reactions and biological interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-12(2)15(5-4-14(11)20-3)21(18,19)17-10-13-6-8-16-9-7-13/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJZQXXZTSIAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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